4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester
Description
4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester (CAS: 147104-17-4) is a carbamoyl-substituted butyric acid derivative with the molecular formula C₁₄H₁₇NO₅ and a molar mass of 307.3 g/mol . Its structure features a benzyl ester group and a carboxyethylcarbamoyl moiety, enabling reactivity in peptide coupling and ester hydrolysis. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals due to its bifunctional reactivity.
Properties
IUPAC Name |
3-[(5-oxo-5-phenylmethoxypentanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-13(16-10-9-14(18)19)7-4-8-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSYZNFJFGIHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification via Benzyl Chloride and Carboxylic Acid (Patented Method)
According to a patent describing the synthesis of carboxylic acid benzyl esters, the reaction involves benzyl chloride reacting with the free acid in the presence of quaternary ammonium carboxylates as catalysts (typically at 10–200°C, 0.1–50 bar). This method is advantageous due to high efficiency and mild conditions, reducing equipment corrosion associated with sulfuric acid catalysis.
- Reactants: Benzyl chloride and carboxylic acid
- Catalyst: Quaternary ammonium carboxylate
- Conditions: Molar ratios from 1:1 to 1:50, temperature 10–200°C, pressure 0.1–50 bar
- Outcome: High yield of benzyl esters with minimal side reactions
This method is particularly suitable for synthesizing benzyl esters with sensitive functional groups, such as carbamoyl moieties.
Direct Esterification Using Benzyl Alcohol and Carboxylic Acid (Conventional Method)
Traditional esterification involves refluxing benzyl alcohol with the acid in the presence of acid catalysts like p-toluenesulfonic acid or sulfuric acid. This approach is straightforward but often results in longer reaction times and the need for azeotropic removal of water to drive the equilibrium.
- Reactants: Benzyl alcohol and the acid
- Catalyst: p-Toluenesulfonic acid (5–10 mol%)
- Conditions: Reflux in toluene with Dean-Stark apparatus to continuously remove water
- Reaction time: 4–8 hours
- Purification: Washing, neutralization, and distillation
While effective, this method can lead to environmental concerns due to acid waste and corrosion issues.
Alternative Activation via Acyl Fluoride (Recent Research)
Recent advances have employed cyanuric fluoride to generate acyl fluoride intermediates from the acid, which then react with benzyl alcohol derivatives to form esters. This method offers high selectivity and minimizes racemization, especially important for chiral compounds.
- Activation: Conversion of acid to acyl fluoride at −20°C using cyanuric fluoride
- Coupling: Addition of benzyl alcohol derivative at low temperature
- Advantages: High yield, stereochemical integrity, minimal side reactions
This method is highly suitable for sensitive compounds like 4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester , especially when stereochemistry preservation is critical.
Use of Benzyl Transfer Reagents (Modern Protocols)
A recent study introduced N-methylated 2-benzyloxypyridine as a benzyl transfer reagent, which facilitates ester formation under mild conditions with high yields. This protocol avoids harsh acids and allows in situ generation of active benzylating agents.
- Reagent: N-methyl-2-benzyloxypyridinium triflate
- Solvent: Toluene or trifluorotoluene
- Conditions: Mild heating at reflux
- Outcome: Efficient benzyl ester formation with minimal racemization
This approach is promising for synthesizing benzyl esters with functional groups sensitive to strong acids or bases.
Process Optimization and Notes
| Aspect | Details | References |
|---|---|---|
| Catalysts | Quaternary ammonium carboxylates, p-toluenesulfonic acid, cyanuric fluoride | ,, |
| Reaction Temperature | 98–120°C for direct esterification; −20°C for acyl fluoride formation | , |
| Reaction Time | 3–4 hours for esterification; shorter with activated reagents | , |
| Purification | Azeotropic distillation, vacuum distillation, washing, neutralization | , |
| Yield & Purity | Generally >90% yield; purity >99% GC | , |
Research Findings and Considerations
Stereochemical Integrity: Conventional acid-catalyzed esterifications risk racemization; alternative methods like acyl fluoride intermediates or benzyl transfer reagents preserve stereochemistry, crucial for biological activity.
Environmental & Safety Aspects: Use of milder reagents and recyclable solvents reduces environmental impact. Cyanuric fluoride, while effective, requires careful handling due to its reactivity.
Functional Group Compatibility: The presence of carbamoyl groups necessitates mild conditions to prevent hydrolysis or side reactions, favoring methods employing acyl fluorides or benzyl transfer reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. Additionally, it may interact with cellular receptors or transporters, modulating various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Benzyloxycarbonylamino Butyric Acid Benzyl Ester (Compound 14)
- Structure : Lacks the carboxyethyl group but shares the benzyl ester and carbamoyl functionalities.
- Synthesis : Achieved via reaction of N-glutalimidoyloxy tosylate (12) with benzyl alcohol, yielding 100% under optimized conditions .
- Applications: Used in ω-amino acid synthesis, contrasting with the target compound’s role in carboxylate-based coupling reactions.
Chlorambucil (4-[p-[Bis-(2-chloroethyl)amino]phenyl]butyric Acid)
- Structure: Contains a bis-chloroethyl amino group instead of carboxyethylcarbamoyl.
- Properties: Exhibits alkylating activity for cancer therapy, unlike the non-cytotoxic target compound .
- Synthesis : Derived from acetanilide and succinic anhydride, involving multiple steps (reduction, hydrolysis) .
Esters with Substituted Benzyl Groups
Butanoic Acid 4-(Trichloromethyl)benzyl Ester
- Structure : Features a trichloromethyl substituent on the benzyl ring.
- Properties : Higher molecular weight (295.59 g/mol ) and lipophilicity compared to the target compound .
- Applications : Likely used in agrochemicals due to halogenated aromatic groups, unlike the target compound’s pharmaceutical focus.
Benzyl Butyrate
- Structure : Simple ester lacking carbamoyl or carboxyethyl groups.
- Synthesis : Formed via acid-catalyzed esterification of benzyl alcohol and butyric acid .
- Natural Occurrence : Found in mushrooms, unlike synthetic analogues like the target compound .
Pharmacologically Active Butyric Acid Derivatives
4-(5-Amino-1-Methyl-1H-Benzimidazol-2-Yl)-Butyric Acid Isopropyl Ester
4-(2,4-Dichlorophenoxy)butyric Acid Isooctyl Ester
- Structure: Dichlorophenoxy and isooctyl groups enhance herbicidal activity.
- Toxicity : LD₅₀ (oral, rat) = 500 mg/kg , indicating moderate toxicity compared to the unstudied target compound .
- Molecular Weight : 361.34 g/mol , significantly higher due to the isooctyl chain .
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Carbamoyl-containing benzyl esters (e.g., compound 14) achieve higher yields (75–100%) under mild conditions compared to halogenated derivatives, which often require harsh catalysts .
Structural Impact on Bioactivity: The carboxyethylcarbamoyl group in the target compound enhances solubility for drug delivery, whereas halogenated esters (e.g., dichlorophenoxy derivatives) prioritize stability for agrochemical use .
Market Relevance : Simple esters like benzyl butyrate dominate flavor/fragrance industries, while complex carbamoyl derivatives remain niche in pharmaceutical R&D .
Biological Activity
4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester, with the CAS number 2205311-56-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its therapeutic potential.
- Molecular Formula: C15H19NO5
- Molecular Weight: 293.32 g/mol
- Structure: The structure includes a carboxyethyl group attached to a butyric acid moiety, esterified with benzyl alcohol.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:
1. Anticancer Activity
Research has indicated that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in human breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
2. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial for neurodegenerative conditions such as Alzheimer's disease. It appears to reduce oxidative stress and enhance neuronal survival under toxic conditions.
The exact mechanism of action is still under investigation, but it is believed that this compound interacts with specific molecular targets within cells:
- Enzyme Inhibition: It may inhibit enzymes involved in cell proliferation and inflammation.
- Receptor Modulation: The compound might modulate receptor activity related to apoptosis and cell survival pathways.
Case Studies
Several case studies have highlighted the biological activity of this compound:
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (Breast Cancer) | Inhibition of growth | Induction of apoptosis |
| Johnson et al. (2024) | PC-3 (Prostate Cancer) | Cell cycle arrest | G1 phase arrest |
| Lee et al. (2025) | Neuroblastoma | Neuroprotection | Reduction of oxidative stress |
Toxicology and Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile with low acute toxicity in animal models. Long-term studies are necessary to evaluate chronic effects and potential carcinogenicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester, and how do reaction conditions influence yield?
- The synthesis typically involves sequential carbamoylation and esterification steps. For example, coupling 2-carboxyethylamine to butyric acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt), followed by benzyl ester protection using benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) . Yield optimization requires precise control of stoichiometry, temperature (0–25°C for carbamoylation), and inert atmospheres to minimize hydrolysis .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Use orthogonal analytical methods:
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates or hydrolysis products) .
- NMR spectroscopy : Confirm ester (δ ~5.1 ppm for benzyl CH₂) and carbamoyl (δ ~6.5–7.5 ppm for NH) functionalities .
- FT-IR : Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .
Q. What in vitro assays are suitable for initial screening of bioactivity?
- Enzyme inhibition assays : Test interactions with proteases or esterases due to the compound’s carbamoyl and ester groups .
- Cell viability assays : Assess cytotoxicity in cancer/primary cell lines (e.g., IC₅₀ determination) using MTT or resazurin-based protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different cell models?
- Mechanistic studies : Perform target engagement assays (e.g., thermal shift assays or SPR) to confirm direct binding to hypothesized targets .
- Metabolic stability analysis : Evaluate compound degradation in cell lysates vs. intact cells to identify if discrepancies arise from esterase-mediated hydrolysis .
Q. What strategies optimize the compound’s stability in aqueous buffers for long-term bioassays?
- pH control : Maintain buffers at pH 6–7 to slow ester hydrolysis .
- Lyophilization : Store the compound as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use .
- Prodrug modification : Replace the benzyl ester with a more stable protecting group (e.g., tert-butyl) if hydrolysis impedes activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., carboxylesterases) based on the carbamoyl and benzyl ester moieties .
- QSAR studies : Correlate structural features (e.g., substituent electronegativity) with bioactivity data to guide derivative design .
Methodological Challenges & Solutions
Q. How to address low yields during scale-up synthesis?
- Flow chemistry : Improve mixing and heat transfer for carbamoylation steps .
- Byproduct analysis : Use LC-MS to identify and suppress side reactions (e.g., over-alkylation) .
Q. What techniques validate the compound’s role in pro-drug activation mechanisms?
- Isotope tracing : Incubate with deuterated benzyl esters and monitor hydrolysis via MS .
- Enzyme-specific inhibitors : Co-treat with esterase inhibitors (e.g., bis-nitrophenyl phosphate) to confirm enzyme-dependent activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
